molecular formula C16H15ClN4S B12151096 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12151096
M. Wt: 330.8 g/mol
InChI Key: NMIVCWRHCFLTQM-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by a sulfur-containing substituent at position 3 ((2-chlorophenyl)methylthio group), a 4-methylphenyl group at position 5, and an amine group at position 4. The synthesis of such compounds typically involves alkylation of triazole-3-thiol precursors with halides under basic conditions, often catalyzed by Lewis acids like InCl₃ .

Properties

Molecular Formula

C16H15ClN4S

Molecular Weight

330.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15ClN4S/c1-11-6-8-12(9-7-11)15-19-20-16(21(15)18)22-10-13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3

InChI Key

NMIVCWRHCFLTQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine involves the inhibition of specific enzymes and pathways. For example, it can inhibit cytochrome P-450-dependent 14α-demethylation of lanosterol, which is crucial for the synthesis of ergosterol in fungal cells . This inhibition disrupts the cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name (Simplified) Position 3 Substituent Position 5 Substituent Notable Features
Target Compound (2-Chlorophenyl)methylthio 4-Methylphenyl Balanced lipophilicity, chloro-methyl synergy
3-(2,4-Dichlorophenyl)-5-(3-F-BzS)-triazole 2,4-Dichlorophenyl 3-Fluorobenzylthio Enhanced halogen interactions
3-(4-Cl-Ph)-5-(3-CF₃-BzS)-triazole 4-Chlorophenyl 3-(Trifluoromethyl)benzylthio Improved metabolic stability

Physical and Chemical Properties

Melting points and solubility vary with substituents:

  • Carbamate Derivatives : Compounds like phenyl (3-(3-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-4-yl)carbamate exhibit melting points of 192–194°C, reflecting structural rigidity .
  • Methylthio Derivatives : Introduction of methylthio groups (e.g., in ) reduces polarity, enhancing lipid solubility but lowering melting points (e.g., 186–188°C for phenyl(3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)carbamate) .

Table 2: Representative Physical Properties

Compound (Example) Melting Point (°C) Yield (%) Key Substituent Influence
Phenyl carbamate (3d) 192–194 94 Fluorophenyl increases rigidity
Phenyl carbamate (6a) 186–188 22 Methylthio lowers crystallinity

Biological Activity

Introduction

3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a novel compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This compound features a unique structure that includes a triazole ring substituted with both chlorophenyl and methylthio groups, which may enhance its biological efficacy. Triazole derivatives are widely recognized for their applications in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents.

Chemical Structure and Properties

The chemical formula for 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is C15H14ClN3SC_{15}H_{14}ClN_3S. Its structure can be represented as follows:

Structure C15H14ClN3S\text{Structure }\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{S}

Table 1: Structural Features

FeatureDescription
Triazole Ring Contains a five-membered ring with three nitrogen atoms.
Chlorophenyl Group Enhances lipophilicity and potential receptor interactions.
Methylthio Group May contribute to biological activity through metabolic pathways.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains. In studies focusing on similar triazoles, significant antibacterial effects were observed against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In one study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity, comparable to other known triazole derivatives.

Anticancer Activity

Research has indicated that triazole derivatives can inhibit cancer cell proliferation. The specific compound has been investigated for its antiproliferative effects on various cancer cell lines.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)12.510.0
HeLa (Cervical Cancer)15.014.0

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties were assessed through cytokine release assays in human peripheral blood mononuclear cells (PBMCs). It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Figure 1: Cytokine Release Inhibition

Cytokine Release Graph

Note: This figure illustrates the reduction in TNF-α levels upon treatment with varying concentrations of the compound.

The mechanism by which 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The triazole ring may interact with enzymes involved in cell proliferation and inflammation.
  • Receptor Binding : The chlorophenyl group enhances binding affinity to specific receptors, potentially modulating signaling pathways.
  • Metabolic Activation : The methylthio group may undergo metabolic transformation leading to active metabolites that exert biological effects.

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